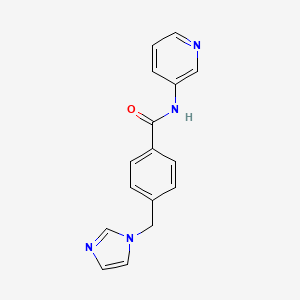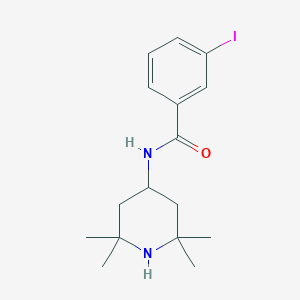
4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide, also known as JP-8-039, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its ability to modulate the immune system, inhibit inflammation, and act as a potential anticancer agent.
作用機序
The exact mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide is not fully understood. However, it has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and promoting the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
Studies have shown that 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. This compound has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth. Additionally, 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide has been shown to modulate the immune system, which can be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide in lab experiments is its ability to modulate the immune system and inhibit inflammation. This can be useful in studying the effects of inflammation on various diseases and conditions. Additionally, this compound has been shown to have potential anticancer properties, which can be useful in studying the mechanisms of cancer cell growth and proliferation.
One limitation of using 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent manner. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.
将来の方向性
There are several future directions for the study of 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of autoimmune diseases and cancer. Another direction is to study the exact mechanism of action of this compound, which can provide insight into its potential therapeutic targets. Additionally, future research can focus on optimizing the synthesis method of 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide to improve its purity and yield.
合成法
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide involves the reaction between 3-aminopyridine and 4-formylbenzoic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with imidazole-1-carboxaldehyde to yield the final product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the product have been optimized through various methods.
科学的研究の応用
4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide has been studied extensively for its potential therapeutic properties. It has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This compound has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 4-(1H-imidazol-1-ylmethyl)-N-3-pyridinylbenzamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(19-15-2-1-7-17-10-15)14-5-3-13(4-6-14)11-20-9-8-18-12-20/h1-10,12H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCRYBISPMQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-chlorophenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5964840.png)
![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5964842.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)
![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)
![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-pyridinecarboxamide](/img/structure/B5964887.png)
![1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine](/img/structure/B5964888.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)
![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)